2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

Catalog No.
S2651626
CAS No.
1903539-29-6
M.F
C19H18N4O3
M. Wt
350.378
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-y...

CAS Number

1903539-29-6

Product Name

2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione

IUPAC Name

2-[1-(3H-benzimidazole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Molecular Formula

C19H18N4O3

Molecular Weight

350.378

InChI

InChI=1S/C19H18N4O3/c24-17(11-5-6-15-16(7-11)21-10-20-15)22-8-12(9-22)23-18(25)13-3-1-2-4-14(13)19(23)26/h1-2,5-7,10,12-14H,3-4,8-9H2,(H,20,21)

InChI Key

KMBCGBXGQPXNRF-UHFFFAOYSA-N

SMILES

C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)N=CN5

Solubility

not available

Chemical Structure and Background

-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, also known as THI, is a molecule comprised of several fused ring systems. It contains a benzoimidazole group, an azetidinone ring, and an isoindolinone ring.

Potential Biological Activities

Research suggests that THI may possess various biological activities, including:

  • Antibacterial properties: Studies have shown that THI exhibits antibacterial activity against certain bacterial strains.
  • Anticancer properties: THI has been investigated for its potential anticancer properties, with some studies suggesting it may inhibit the growth of cancer cells. []

The compound 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a complex organic molecule characterized by its intricate molecular structure. It features multiple rings, including an imidazole and an azetidine ring, contributing to its unique chemical properties. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the azetidine ring is a saturated four-membered ring. The molecular formula of this compound is C19H18N4O3, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in its structure.

The reactivity of this compound can be attributed to the functional groups present within its structure. The presence of the isoindole moiety suggests potential electrophilic and nucleophilic reaction sites. Typical reactions may include:

  • Nucleophilic substitution: The carbonyl group in the benzimidazole moiety can undergo nucleophilic attack.
  • Condensation reactions: The amine functionalities can participate in condensation with various electrophiles.
  • Cyclization: Given the presence of multiple reactive sites, cyclization reactions could yield new derivatives.

Further studies are necessary to elucidate specific reaction pathways and mechanisms involving this compound.

Research into the biological activity of compounds containing imidazole rings has shown promising results in various therapeutic areas. For instance:

  • Anticancer properties: Imidazole derivatives have been studied for their ability to inhibit cancer cell proliferation.
  • Antimicrobial effects: Certain compounds exhibit significant activity against bacterial strains.
  • Analgesic properties: Some derivatives have been linked to pain management through modulation of pain pathways .

The specific biological activities of 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione require further investigation to confirm their efficacy and mechanism of action.

Synthesis of this compound typically involves multi-step organic reactions. A potential synthetic route could include:

  • Formation of the imidazole ring: Starting from appropriate precursors like benzimidazole derivatives.
  • Construction of the azetidine ring: Utilizing cyclization methods involving suitable amines and carbonyl compounds.
  • Coupling reactions: Linking the azetidine and isoindole components through amide bond formation.

Detailed protocols from literature would provide insight into specific conditions such as temperature, solvents, and catalysts employed during synthesis .

The applications of 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione can span various fields:

  • Pharmaceuticals: Potential use as a drug candidate due to its biological activities.
  • Research tools: Could serve as a probe in studying biological pathways involving imidazole derivatives.
  • Material science: Its unique structure may lead to applications in developing novel materials with specific properties.

Interaction studies are crucial for understanding how this compound interacts with biological targets. Potential areas of focus include:

  • Protein binding studies: To determine affinity and specificity towards target proteins.
  • Enzyme inhibition assays: Evaluating its role as an inhibitor or modulator in enzymatic reactions.
  • Cellular uptake studies: Investigating how effectively the compound penetrates cellular membranes and its bioavailability.

Such studies will help elucidate its pharmacokinetic and pharmacodynamic profiles.

Several compounds share structural similarities with 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione. These include:

Compound NameStructure HighlightsUnique Features
1H-benzimidazole derivativesContains benzimidazole coreKnown for anticancer activity
Isoindole derivativesIsoindole backboneExhibits diverse biological activities
Azetidine-based compoundsFour-membered azetidine ringPotential for drug development

The uniqueness of 2-(1-(1H-benzo[d]imidazole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione lies in its combination of these structural elements, potentially leading to novel therapeutic effects not observed in other similar compounds .

XLogP3

0.9

Dates

Modify: 2023-08-16

Explore Compound Types